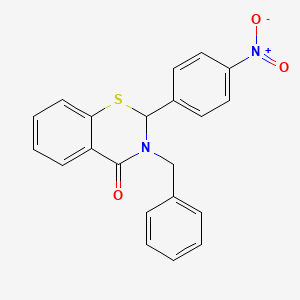

3-benzyl-2-(4-nitrophenyl)-2,3-dihydro-4H-1,3-benzothiazin-4-one

Description

Properties

IUPAC Name |

3-benzyl-2-(4-nitrophenyl)-2H-1,3-benzothiazin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O3S/c24-20-18-8-4-5-9-19(18)27-21(16-10-12-17(13-11-16)23(25)26)22(20)14-15-6-2-1-3-7-15/h1-13,21H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIROUGBYAOFTDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(SC3=CC=CC=C3C2=O)C4=CC=C(C=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-2-(4-nitrophenyl)-2,3-dihydro-4H-1,3-benzothiazin-4-one typically involves a multi-step process. One common method includes the condensation of 2-aminobenzenethiol with benzaldehyde to form 2-benzylidenebenzenethiol. This intermediate is then reacted with 4-nitrobenzoyl chloride under basic conditions to yield the target compound. The reaction conditions often involve the use of solvents such as ethanol or dichloromethane and catalysts like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of solid-phase catalysts and automated synthesis platforms can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-2-(4-nitrophenyl)-2,3-dihydro-4H-1,3-benzothiazin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or hydrogen gas in the presence of a palladium catalyst.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Tin(II) chloride, hydrogen gas, palladium on carbon, ethanol as solvent.

Substitution: Sodium hydride, alkyl halides, dimethylformamide as solvent.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted benzothiazines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that benzothiazine derivatives often exhibit significant antibacterial properties. For instance, compounds similar to 3-benzyl-2-(4-nitrophenyl)-2,3-dihydro-4H-1,3-benzothiazin-4-one have shown effectiveness against various bacterial strains. A study demonstrated that related benzothiazine compounds displayed broad-spectrum antibacterial activity, making them candidates for drug development against resistant strains .

2. Anticancer Potential

The benzothiazine framework has been associated with anticancer properties. Derivatives have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. In vitro studies have highlighted the potential of these compounds to act on specific cancer cell lines, suggesting a pathway for further development into anticancer agents .

3. Anti-inflammatory Effects

Compounds within this class have also been studied for their anti-inflammatory properties. The presence of the nitrophenyl group can modulate inflammatory pathways, making these compounds suitable for treating conditions such as arthritis and other inflammatory diseases .

Materials Science Applications

1. Organic Electronics

The unique electronic properties of this compound make it a candidate for applications in organic electronics. Its ability to form stable films can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research into the photophysical properties of related compounds has shown promise for their use in advanced electronic materials .

Biological Studies

1. Biochemical Probes

The compound's structure allows it to interact with various biological macromolecules, making it a valuable tool in biochemical research. Its potential as a probe for studying protein-ligand interactions has been highlighted in several studies, where it was used to elucidate mechanisms of action in biological systems .

Data Table: Summary of Biological Activities

Case Studies

-

Antimicrobial Efficacy Study

A study conducted on related benzothiazine compounds demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications at the benzyl position could enhance efficacy against resistant strains. -

Anticancer Activity Evaluation

In vitro assays on cancer cell lines treated with derivatives showed reduced viability and increased apoptosis rates compared to control groups. The mechanism was linked to the inhibition of specific signaling pathways involved in cell proliferation. -

Material Performance Assessment

Research into the use of these compounds in OLEDs revealed that films made from this compound exhibited superior light-emitting properties compared to traditional materials.

Mechanism of Action

The mechanism of action of 3-benzyl-2-(4-nitrophenyl)-2,3-dihydro-4H-1,3-benzothiazin-4-one involves its interaction with various molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The benzothiazine core can interact with enzymes and receptors, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Geometry

Key Compounds Compared :

2-(3-Nitrophenyl)-3-phenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one

- Substituents: 3-nitrophenyl (position 2), phenyl (position 3).

- Dihedral angles: 85.31° (phenyl vs. nitrophenyl), 81.33° (nitrophenyl vs. fused phenyl).

- Conformation: Envelope-shaped thiazine ring with the C2 atom as the flap.

2-(4-Nitrophenyl)-3-phenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one

- Substituents: 4-nitrophenyl (position 2), phenyl (position 3).

- Conformation: Thiazine ring adopts a half-boat conformation.

- Crystal packing: Weak C–H···O hydrogen bonds form 1D chains.

2,3-Diphenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one

- Substituents: Phenyl groups at positions 2 and 3.

- Dihedral angle: 74.25° between phenyl rings.

- Conformation: Envelope-shaped thiazine ring.

Comparison with Target Compound :

- The para-nitro group may enhance electronic effects (e.g., electron withdrawal) compared to meta-nitro derivatives, influencing reactivity and crystal packing .

Crystallographic and Physicochemical Properties

Biological Activity

3-Benzyl-2-(4-nitrophenyl)-2,3-dihydro-4H-1,3-benzothiazin-4-one (C21H16N2O3S) is a compound of interest due to its potential biological activities. This compound features a benzothiazine core, which is known for various pharmacological properties. The presence of nitrophenyl and benzyl groups enhances its structural diversity and may contribute to its biological effects.

Chemical Structure

The compound consists of three aromatic rings:

- Benzothiazine ring : A six-membered ring containing sulfur and nitrogen.

- Benzyl group : A phenyl group attached to a CH2 group.

- Nitrophenyl group : A phenyl ring substituted with a nitro group.

The structural formula can be represented as follows:

Synthesis

The synthesis of this compound typically involves the condensation of 1-(3-nitrophenyl)-N-phenylmethanimine with thiosalicylic acid in the presence of specific reagents such as T3P and pyridine. This method has been documented in literature, highlighting the importance of reaction conditions in obtaining high yields of the desired product .

Antioxidant Activity

Research indicates that benzothiazine derivatives exhibit significant antioxidant properties. The antioxidant activity is often measured using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). Studies have shown that compounds similar to this compound demonstrate substantial radical scavenging capabilities .

| Compound | DPPH Inhibition (%) | ABTS Inhibition (%) |

|---|---|---|

| 3-Benzyl-2-(4-nitrophenyl)-... | 64.5 - 81.0 (20 min) | 8 - 46 |

| Standard (BHA) | >90 | >91 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar benzothiazine derivatives have shown effectiveness against various bacterial strains. The mechanism of action is believed to involve disruption of microbial cell membranes or inhibition of essential enzymes .

Anticancer Activity

Preliminary studies suggest that certain derivatives of benzothiazines exhibit anticancer activity against various cell lines, including HT-29 (colon cancer) and TK-10 (kidney cancer). The cytotoxicity profile indicates that these compounds may induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells .

Case Studies

- Antioxidant Efficacy : In a comparative study, the antioxidant activity of this compound was assessed against standard antioxidants like BHA. The results indicated that the compound possesses comparable or superior radical scavenging ability.

- Antimicrobial Testing : A series of tests against Gram-positive and Gram-negative bacteria demonstrated that derivatives containing the benzothiazine moiety showed promising results in inhibiting bacterial growth at low concentrations.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 3-benzyl-2-(4-nitrophenyl)-2,3-dihydro-4H-1,3-benzothiazin-4-one, and how do reaction conditions influence yield?

The compound is synthesized via condensation of an imine (e.g., 1-(4-nitrophenyl)-N-benzylmethanimine) with thiosalicylic acid in the presence of 2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphorinane-2,4,6-trioxide (T3P) and pyridine. Key steps include:

- Reagent ratios : A 1:1 molar ratio of imine to thiosalicylic acid, with excess pyridine (4:1) to neutralize acidic byproducts .

- Solvent : Tetrahydrofuran (THF) is optimal for solubility and reaction homogeneity .

- Workup : Sequential washing with saturated NaHCO₃, water, and NaCl, followed by silica gel chromatography (20–50% ethyl acetate/hexanes) . Yields typically range from 30–40%, with recrystallization (ethanol/hexanes) improving purity .

Q. How is the crystal structure of this compound determined, and what conformational insights are derived?

Single-crystal X-ray diffraction (SC-XRD) using SHELXL or OLEX2 is standard. Key findings include:

- Thiazinone ring conformation : Adopts an envelope conformation, with the C2 atom as the flap (puckering amplitude ~0.5 Å) .

- Dihedral angles : Aromatic substituents (benzyl, nitrophenyl) exhibit dihedral angles of 75–85°, indicating limited π-π stacking .

- Intermolecular interactions : Weak C–H···O hydrogen bonds (2.5–3.0 Å) stabilize the 3D lattice . Refinement protocols follow SHELXL’s constraints for H-atom placement and anisotropic displacement parameters .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-nitrophenyl group influence reactivity in derivatization reactions?

The electron-withdrawing nitro group enhances electrophilicity at the thiazinone carbonyl, facilitating nucleophilic additions (e.g., Grignard reagents). However, steric hindrance from the adjacent benzyl group limits access to the reactive site. Computational studies (DFT) on analogous compounds show:

- LUMO localization : The carbonyl oxygen and nitro group are primary electrophilic sites .

- Steric maps : Molecular dynamics simulations predict reduced reactivity in bulky substituents at the benzyl position .

Q. What analytical strategies resolve contradictions in spectral data (e.g., NMR vs. XRD) for this compound?

Discrepancies between solution-state NMR and solid-state XRD data often arise from conformational flexibility. Mitigation strategies include:

- VT-NMR : Variable-temperature ¹H NMR to probe dynamic effects (e.g., ring puckering) .

- DFT-optimized structures : Compare computed (B3LYP/6-31G*) and experimental geometries to identify equilibrium conformers .

- Hirshfeld surface analysis : Quantify intermolecular interactions in XRD data to contextualize solution-state behavior .

Q. How can computational modeling predict biological activity, given the compound’s structural complexity?

Molecular docking (AutoDock Vina) and pharmacophore modeling are used to assess interactions with biological targets (e.g., enzymes, receptors):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.